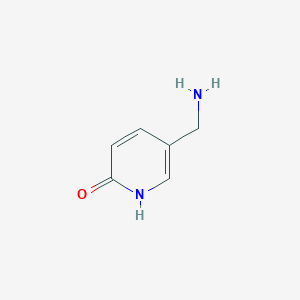
5-Aminomethyl-1H-pyridin-2-one
Übersicht
Beschreibung
5-Aminomethyl-1H-pyridin-2-one is a heterocyclic organic compound . It has a molecular formula of C6H8N2O .
Molecular Structure Analysis
The molecular structure of 5-Aminomethyl-1H-pyridin-2-one consists of a pyridinone ring with an aminomethyl group attached . The molecular weight is approximately 138.167 Da .Physical And Chemical Properties Analysis
5-Aminomethyl-1H-pyridin-2-one has a density of approximately 1.1 g/cm^3 and a boiling point of about 310.5°C at 760 mmHg . Its vapor pressure is nearly 0.0 mmHg at 25°C, and it has an enthalpy of vaporization of about 55.1 kJ/mol . The compound has a molar refractivity of 38.9 cm^3, a polar surface area of 46 Å^2, and a molar volume of 123.3 cm^3 .Wissenschaftliche Forschungsanwendungen
Biochemistry: Enzyme Inhibition and Interaction
5-Aminomethyl-1H-pyridin-2-one shows potential in biochemistry as an enzyme inhibitor. Its structure allows it to interact with various enzymes, potentially inhibiting their activity or altering their function. This can be particularly useful in studying enzyme kinetics and mechanisms .
Pharmacology: Drug Development
In pharmacology, this compound could serve as a precursor or an intermediate in the synthesis of drugs. Its ability to form hydrogen bonds makes it a valuable scaffold in drug design, especially for targeting neurological receptors or enzymes .
Material Science: Polymer Synthesis
The compound’s reactive amine group can be utilized in material science for the synthesis of novel polymers. These polymers could have applications in creating new materials with specific mechanical properties or in drug delivery systems .
Environmental Science: Analytical Method Development
5-Aminomethyl-1H-pyridin-2-one could be used in environmental science to develop analytical methods for detecting various substances. Its chemical properties might allow it to react with environmental pollutants, aiding in their identification and quantification .
Analytical Chemistry: Chromatography
In analytical chemistry, this compound can be used as a standard or a reagent in chromatographic techniques. It could help in the separation and analysis of complex mixtures due to its unique interaction with chromatographic media .
Chemical Synthesis: Organic Synthesis Intermediate
This compound is valuable in chemical synthesis as an intermediate. It can be used to synthesize a wide range of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
5-(aminomethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVYITCBZGOVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564644 | |
| Record name | 5-(Aminomethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131052-84-1 | |
| Record name | 5-(Aminomethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)






